![molecular formula C10H19NO B060490 2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one CAS No. 172289-84-8](/img/structure/B60490.png)
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one, commonly known as DMPK, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of DMPK is not well-understood, but it is believed to act as a dopamine reuptake inhibitor, similar to other psychostimulants. It has also been shown to increase the release of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
DMPK has been shown to induce locomotor activity and hyperthermia in rodents, similar to other psychostimulants. It has also been shown to increase heart rate and blood pressure in humans, indicating its potential cardiovascular effects.
Advantages and Limitations for Lab Experiments
One advantage of using DMPK in lab experiments is its high purity and stability, making it a reliable reference standard for analytical methods. However, its psychoactive effects may limit its use in certain research fields, and its mechanism of action is not well-understood, which may hinder its potential applications.
Future Directions
Future research on DMPK should focus on elucidating its mechanism of action and potential applications in various research fields. It may also be useful to investigate its potential therapeutic effects, such as its potential use in the treatment of neurological disorders or addiction. Additionally, the development of new analytical methods for the detection of DMPK and related compounds in biological samples may be valuable for forensic and clinical applications.
Synthesis Methods
The synthesis method of DMPK involves the condensation of 2,2-dimethyl-1,3-propanediol and methyl pyrrolidone-2 in the presence of a strong acid catalyst. The resulting product is purified through crystallization, yielding a white crystalline powder.
Scientific Research Applications
DMPK has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and toxicology. It has been used as a reference standard in the development of analytical methods for the detection of other compounds, such as cathinones and amphetamines, in biological samples.
properties
CAS RN |
172289-84-8 |
|---|---|
Product Name |
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one |
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
YHJUWSGGINNOKZ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H]1CCCN1C |
SMILES |
CC(C)(C)C(=O)C1CCCN1C |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCN1C |
synonyms |
1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



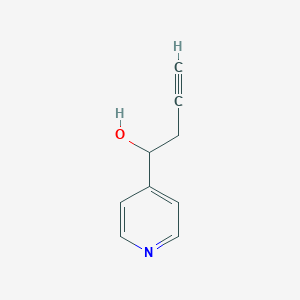
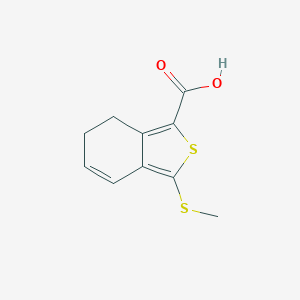

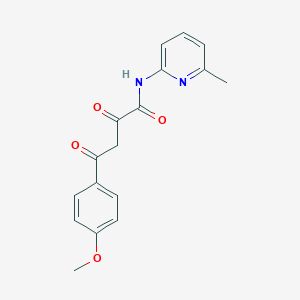

![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)

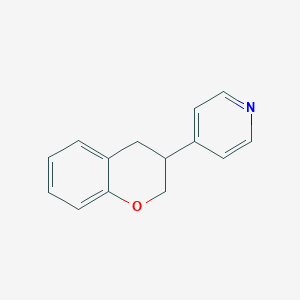
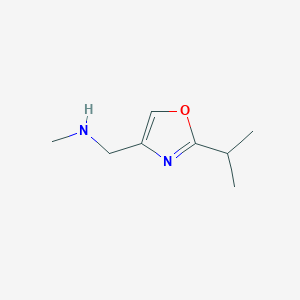
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)

